Cas no 174422-14-1 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid)

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid
- 2-(2-ETHYLPIPERIDIN-1-YL)PROPANOIC ACID
- 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(4-chlorophenyl)benzimidazole-5-carboxylic acid
- 2-(4-Chloro-phenyl)-1H-benzoimidazole-5-carboxylic acid
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- MFCD00220089
- NS-04400
- SCHEMBL3178995
- SCHEMBL11563729
- 1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)-
- STL257219
- Z637700904
- AJ-077/33269002
- 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylicacid
- 2-(4-chlorophenyl)-1H-1,3-benzimidazole-5-carboxylic acid
- 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid
- DTXSID20406808
- Oprea1_021604
- 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid
- AKOS009356523
- EN300-120386
- G42838
- 174422-14-1
- AKOS025148597
- CS-0224661
-
- MDL: MFCD00220089
- インチ: InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
- InChIKey: KFEDCUOAVSSAAS-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl
計算された属性
- 精确分子量: 272.03500
- 同位素质量: 272.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- PSA: 65.98000
- LogP: 3.58150
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120386-0.5g |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 0.5g |
$291.0 | 2025-02-19 | |
Enamine | EN300-120386-2.5g |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 2.5g |
$636.0 | 2025-02-19 | |
Enamine | EN300-120386-10.0g |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 10.0g |
$1956.0 | 2025-02-19 | |
Enamine | EN300-120386-5.0g |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 5.0g |
$1076.0 | 2025-02-19 | |
OTAVAchemicals | 6213521-250MG |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95% | 250MG |
$155 | 2023-06-25 | |
Enamine | EN300-120386-1.0g |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 1.0g |
$373.0 | 2025-02-19 | |
Chemenu | CM477698-1g |
1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)- |
174422-14-1 | 95%+ | 1g |
$510 | 2023-02-02 | |
Enamine | EN300-27721354-10000mg |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 10000mg |
$1962.0 | 2023-10-03 | |
abcr | AB131011-5g |
2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid; . |
174422-14-1 | 5g |
€1960.00 | 2024-06-11 | ||
Enamine | EN300-27721354-2500mg |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
174422-14-1 | 95.0% | 2500mg |
$894.0 | 2023-10-03 |
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報
Introduction to 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 174422-14-1)
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 174422-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the benzodiazole family, a class of molecules widely recognized for their diverse pharmacological properties. The presence of a chloro substituent at the para position of the phenyl ring and the carboxylic acid functionality at the 5-position contribute to its unique chemical profile, making it a valuable scaffold for further derivatization and exploration in drug discovery.
The structural framework of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid combines the aromatic stability of the benzodiazole core with the electrophilic potential of the carboxylic acid group. This combination allows for multiple avenues of chemical modification, including amide bond formation, esterification, and coupling with other bioactive moieties. Such versatility has positioned this compound as a promising intermediate in the synthesis of novel therapeutic agents targeting various biological pathways.
In recent years, there has been growing interest in benzodiazole derivatives due to their potential applications in treating neurological disorders, inflammation, and even certain types of cancer. The chloro substituent in 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid enhances its interaction with biological targets by increasing lipophilicity and electronic effects, which can modulate receptor binding affinity and specificity. This feature has been exploited in several research studies aimed at developing next-generation small-molecule drugs.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid to develop potent inhibitors of enzymes involved in metabolic diseases. The carboxylic acid group serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. Such modifications are crucial for improving drug bioavailability, reducing side effects, and optimizing therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the significance of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid as a key intermediate. Molecular modeling studies have demonstrated that this compound can be engineered to interact with specific protein targets through hydrogen bonding networks and hydrophobic interactions. These insights have guided experimental efforts to design analogs with improved binding affinities and selectivity profiles. For example, modifications at the 5-position carboxylic acid have been shown to enhance binding to certain protease enzymes implicated in neurodegenerative diseases.
The pharmaceutical industry has also explored 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid as a building block for antiviral and anticancer agents. Its benzodiazole core is known to exhibit structural similarity to molecules that inhibit viral replication by interfering with host cell machinery. Additionally, the carboxylic acid moiety can be linked to natural product-inspired scaffolds or designed heterocycles to create compounds with broad-spectrum antitumor activity. Several preclinical studies have reported promising results using derivatives of this compound in cell-based assays and animal models.
From a synthetic chemistry perspective, 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid represents an excellent example of how functional group manipulation can lead to novel drug candidates. The ease with which this compound can be modified underscores its utility as a versatile scaffold. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic acyl substitutions, and enzymatic hydrolysis have all been employed to generate derivatives with tailored properties.
The growing body of research on 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid highlights its potential as both an academic research tool and an industrial intermediate. As computational methods continue to improve and high-throughput screening technologies become more sophisticated, compounds like this one are likely to play an increasingly important role in accelerating drug discovery pipelines. The ability to rapidly identify and optimize derivatives based on this scaffold will be critical for addressing unmet medical needs in the coming decades.
In conclusion,2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 174422-14-1) is a multifaceted compound with significant promise in pharmaceutical research and development. Its unique structural features offer opportunities for designing molecules with enhanced therapeutic potential across multiple disease areas. As scientific understanding progresses and new synthetic methodologies emerge,this compound will continue to serve as a valuable asset for chemists and biologists striving to develop innovative treatments for human health challenges.
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